

Solubility Profile of Closantel Sodium Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Closantel sodium dihydrate*

Cat. No.: *B7856434*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **closantel sodium dihydrate** in a range of common laboratory solvents. The information is compiled to support research, formulation development, and analytical method design involving this potent anthelmintic agent.

Core Topic: Solubility of Closantel Sodium Dihydrate

Closantel sodium dihydrate is a salicylanilide anthelmintic used in veterinary medicine. Its efficacy is influenced by its formulation and, consequently, its solubility characteristics. Understanding its solubility in various solvents is critical for developing stable, bioavailable drug products and for designing accurate analytical methods.

Quantitative Solubility Data

The solubility of **closantel sodium dihydrate** has been reported in several key laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that specific experimental conditions, such as temperature, were not always provided in the source literature for the quantitative data. Standard laboratory conditions (approximately 20-25°C) can be generally assumed unless otherwise specified.

| Solvent | Solubility (Quantitative) | Solubility (Qualitative) |
|---------------------------|---------------------------|---|
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | - |
| 100 mg/mL | - | |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | Freely Soluble |
| Ethanol (96%) | 100 mg/mL | Freely Soluble[2] |
| Methanol | - | Soluble[2] |
| Water | - | Very Slightly Soluble[2] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL[1] | Sparingly Soluble in aqueous buffers[1] |
| Acetone | - | Soluble |

Experimental Protocols

Detailed experimental protocols for the determination of **closantel sodium dihydrate** solubility are not extensively published in peer-reviewed literature. However, standardized methods for solubility assessment are common practice in pharmaceutical sciences. Below is a general protocol for determining equilibrium solubility, followed by a summary of a typical High-Performance Liquid Chromatography (HPLC) method used for the analysis of closantel, which is essential for quantifying its concentration in solubility studies.

General Equilibrium Solubility Determination Protocol

This protocol outlines a general procedure for determining the equilibrium solubility of a compound like **closantel sodium dihydrate**.

- Preparation of Saturated Solution:
 - Add an excess amount of **closantel sodium dihydrate** to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is necessary to ensure that the solution reaches saturation.

- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - After the equilibration period, allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
- Quantification of Solute Concentration:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of **closantel sodium dihydrate**.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Data Reporting:
 - Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature and pH (if applicable) of the determination.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Several HPLC methods have been developed for the analysis of closantel. The following is a representative isocratic RP-HPLC method.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

- Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjusted to 3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 10:90 v/v). [3]
- Flow Rate: A typical flow rate is 1.2 mL/min.[3]
- Detection: UV detection at a wavelength of 333 nm.[3]
- Injection Volume: A standard injection volume is 10 µL.
- Quantification: A calibration curve is constructed by injecting standard solutions of **closantel sodium dihydrate** of known concentrations. The concentration of the analyte in the test samples is then determined by interpolation from this curve.

Visualizations

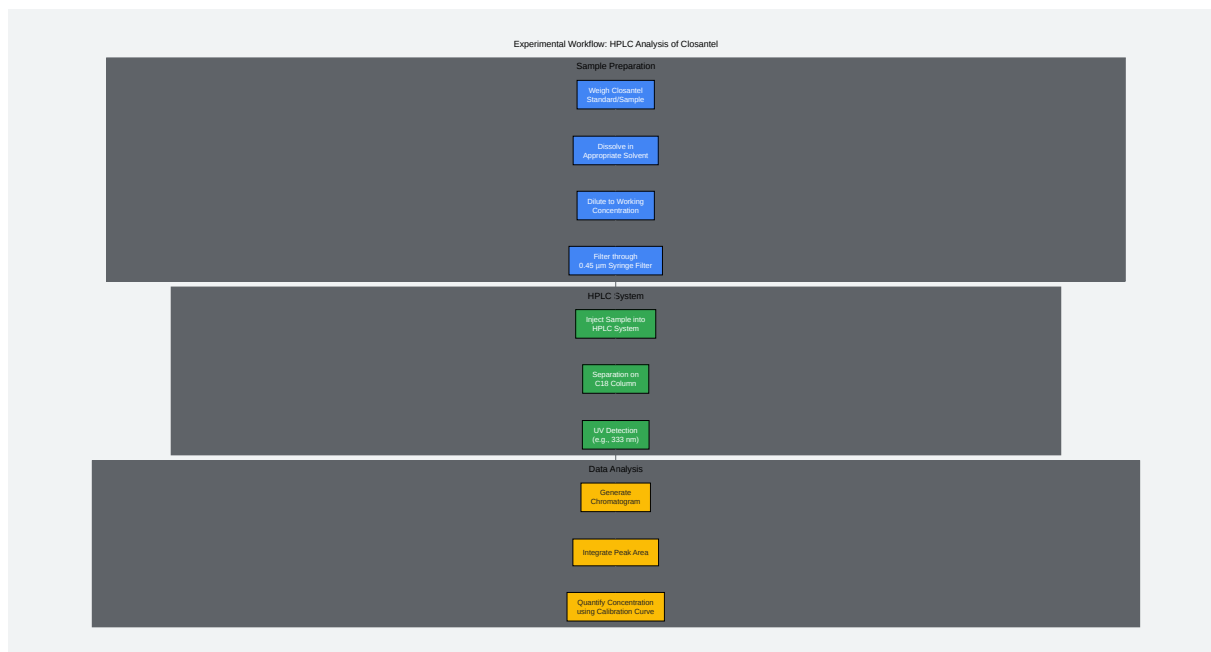
Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel's primary mechanism of anthelmintic action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[4] This process disrupts the synthesis of ATP, the main energy currency of the cell, leading to paralysis and death of the parasite. The following diagram illustrates this mechanism.

Caption: Closantel acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.

Experimental Workflow: HPLC Analysis of Closantel

The following diagram outlines a typical workflow for the quantitative analysis of **closantel sodium dihydrate** using High-Performance Liquid Chromatography (HPLC).



[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantitative analysis of closantel using RP-HPLC with UV detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uspbpep.com [uspbpep.com]

- 3. [PDF] METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSADEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 4. Closadel sodium [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Solubility Profile of Closadel Sodium Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7856434#solubility-of-closadel-sodium-dihydrate-in-various-lab-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com